molecular formula C9H18N2O2 B8700615 ethyl N-methyl-N-piperidin-4-ylcarbamate

ethyl N-methyl-N-piperidin-4-ylcarbamate

Cat. No.: B8700615
M. Wt: 186.25 g/mol
InChI Key: QIAQJLFLGMPNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-methyl-N-piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

The synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate typically involves the reaction of piperidine with ethyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl N-methyl-N-piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl N-methyl-N-piperidin-4-ylcarbamate has been studied for its pharmacological properties, particularly as a muscarinic receptor antagonist. This activity suggests its potential use in treating conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that compounds with muscarinic antagonist properties can alleviate symptoms associated with COPD by relaxing airway muscles and improving airflow .
  • Asthma : Similar to COPD, the compound may help manage asthma symptoms through bronchodilation .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activity. For instance:

  • Synthesis of Biphenyl Compounds : The compound is utilized in the synthesis of biphenyl derivatives that exhibit promising therapeutic effects against respiratory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs:

Study FocusFindings
Muscarinic Receptor Activity The compound demonstrated significant antagonistic activity against muscarinic receptors, which is crucial for developing treatments for respiratory conditions .
Synthesis of Novel Compounds Researchers have successfully synthesized derivatives of this compound that show improved efficacy in preclinical models .
Inflammation Modulation Some derivatives have been evaluated for their ability to inhibit the NLRP3 inflammasome, indicating potential applications in inflammatory diseases .

Synthesis Overview

The synthesis of this compound typically involves:

  • Reacting piperidine with methyl isocyanate.
  • Subsequent esterification with ethyl alcohol to yield the final product.

This synthetic pathway allows for the introduction of various substituents to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl N-methyl-N-piperidin-4-ylcarbamate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    Ethyl piperidinecarboxylate: A compound with an ethyl ester group attached to the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl N-methyl-N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

QIAQJLFLGMPNAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

49 g of the compound obtained in Stage A dissolved in 500 ml of acetic acid in the presence of 1 g of 5% Pd/C are hydrogenated at 50° C. under 5 Kg. The catalyst is filtered off, the filtrate is evaporated, recovered with diethyl ether and rendered basic in the cold with 50 ml of sodium hydroxide solution. The ethereal phase is dried and evaporated to yield the desired compound.
Name
compound
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.